molecular formula C28H43N9O5 B12606625 L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan CAS No. 879326-90-6

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan

Cat. No.: B12606625
CAS No.: 879326-90-6
M. Wt: 585.7 g/mol
InChI Key: MAUCVVSIFDAKLX-MLCQCVOFSA-N
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Description

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan is a complex peptide compound with a unique structure that includes multiple amino acids. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to facilitate peptide bond formation. The final deprotection step yields the desired peptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .

Scientific Research Applications

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • L-Isoleucyl-L-threonyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan
  • L-Arginine, L-prolyl-L-lysyl-L-arginyl-L-prolyl-L-arginyl

Uniqueness

L-Prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

879326-90-6

Molecular Formula

C28H43N9O5

Molecular Weight

585.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C28H43N9O5/c29-12-4-3-9-21(35-24(38)20-10-5-13-32-20)25(39)36-22(11-6-14-33-28(30)31)26(40)37-23(27(41)42)15-17-16-34-19-8-2-1-7-18(17)19/h1-2,7-8,16,20-23,32,34H,3-6,9-15,29H2,(H,35,38)(H,36,39)(H,37,40)(H,41,42)(H4,30,31,33)/t20-,21-,22-,23-/m0/s1

InChI Key

MAUCVVSIFDAKLX-MLCQCVOFSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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